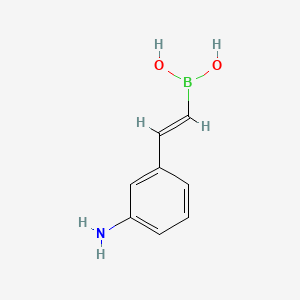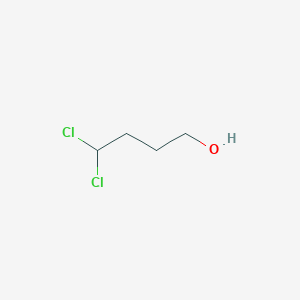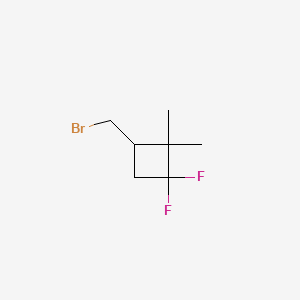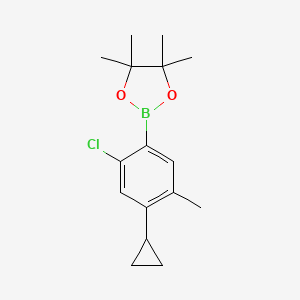
(E)-(2-Methoxystyryl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(2-Methoxystyryl)boronic acid is an organoboron compound with the molecular formula C₉H₁₁BO₃. It is a derivative of boronic acid, characterized by the presence of a methoxy group and a styryl group in its structure. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-(2-Methoxystyryl)boronic acid can be synthesized through various methods. One common approach involves the reaction of (E)-2-methoxystyrene with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base like potassium carbonate and a solvent such as tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(2-Methoxystyryl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it couples with aryl or vinyl halides to form biaryl or styryl derivatives.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: It can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Biaryl or Styryl Derivatives: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation.
Alkane Derivatives: From reduction.
Wissenschaftliche Forschungsanwendungen
(E)-(2-Methoxystyryl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (E)-(2-Methoxystyryl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and styryl groups, making it less versatile in certain reactions.
(E)-Styrylboronic Acid: Similar structure but without the methoxy group, affecting its reactivity and applications.
(E)-(2-Methoxyphenyl)boronic Acid: Similar but lacks the styryl group, influencing its use in cross-coupling reactions.
Uniqueness
(E)-(2-Methoxystyryl)boronic acid is unique due to the presence of both methoxy and styryl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable compound in the formation of complex molecules and advanced materials.
Eigenschaften
Molekularformel |
C9H11BO3 |
|---|---|
Molekulargewicht |
177.99 g/mol |
IUPAC-Name |
[(E)-2-(2-methoxyphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ |
InChI-Schlüssel |
PNJVVMNEXPZLCU-VOTSOKGWSA-N |
Isomerische SMILES |
B(/C=C/C1=CC=CC=C1OC)(O)O |
Kanonische SMILES |
B(C=CC1=CC=CC=C1OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)

![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)

![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)




